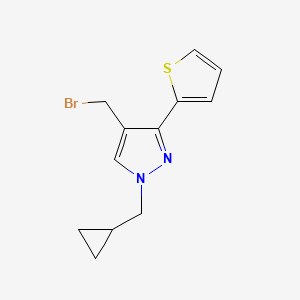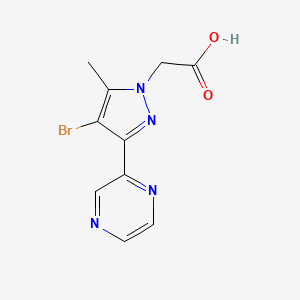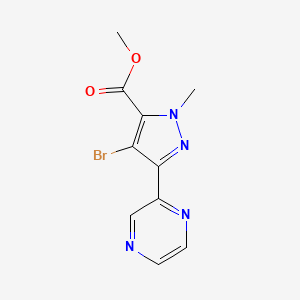
benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a chemical compound used for research and development . It is also known as benzyl 3-azetidinylcarbamate .
Synthesis Analysis
The synthesis of similar compounds, such as benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, has been reported . The synthesis involves a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials . These intermediates were subsequently used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate can be represented by the formula C12H15NO3. The InChI code for a similar compound, benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, is 1S/C12H14FNO3/c13-12(9-15)7-14(8-12)11(16)17-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2 .Physical And Chemical Properties Analysis
The molecular weight of benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is 221.25 g/mol. For a similar compound, benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, the molecular weight is 239.24 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Activity
- The compound and its analogs have been utilized in the synthesis of novel isomeric analogs of dl-proline, demonstrating the versatility of azetidine-based compounds in creating bioactive molecules. Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine as a novel proline analog, highlighting the utility of azetidine derivatives in peptide research (Soriano, Podraza, & Cromwell, 1980).
Chemical Synthesis and Methodology
- De las Heras, Alonso, and Alonso (1979) explored the synthesis of alkylating nucleosides, demonstrating the synthesis and cytostatic activity of N-glycosyl(halomethyl)-1,2,3-triazoles, showcasing the potential of triazole derivatives as alkylating agents with antitumor activity (De las Heras, Alonso, & Alonso, 1979).
Antimicrobial and Antitumor Applications
- A study by Stefely et al. (2010) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides via copper-catalyzed azide-alkyne cycloaddition (CuAAC), resulting in inhibitors of cancer cell growth. This highlights the scaffold's relevance in developing antimicrotubule agents, offering insights into its utility in cancer research (Stefely et al., 2010).
Novel Compound Synthesis
- Pearson and Davies (1981) discussed the synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions, indicating the compound's role in creating structurally complex and biologically relevant molecules (Pearson & Davies, 1981).
Antimicrobial Screening
- Shaikh et al. (2014) conducted antimicrobial screening of novel phenol derivatives incorporated by the triazole moiety, showcasing the compound's utility in developing new antimicrobial agents (Shaikh et al., 2014).
Safety and Hazards
Benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Propriétés
IUPAC Name |
benzyl 3-[4-(hydroxymethyl)triazol-1-yl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-9-12-6-18(16-15-12)13-7-17(8-13)14(20)21-10-11-4-2-1-3-5-11/h1-6,13,19H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMSSOHBWFNNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















